Benzonitrile, 4-(3-oxo-1-cyclohexen-1-yl)-

Description

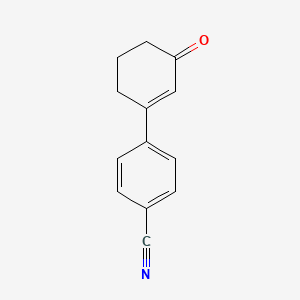

Benzonitrile, 4-(3-oxo-1-cyclohexen-1-yl)-: is a chemical compound characterized by a benzene ring substituted with a nitrile group and a 3-oxo-1-cyclohexen-1-yl group. This compound is of interest in various scientific research fields due to its unique structure and reactivity.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with benzonitrile and cyclohexenone as starting materials.

Reaction Conditions: The reaction involves a Knoevenagel condensation, which requires a base such as piperidine or pyridine and a mild heating process.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or ketones.

Reduction: Reduction reactions can convert the nitrile group to a primary amine.

Substitution: Electrophilic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl₃).

Major Products Formed:

Oxidation: Benzoic acid or cyclohexanone derivatives.

Reduction: 4-(3-oxo-1-cyclohexen-1-yl)benzylamine.

Substitution: Acylated benzene derivatives.

Structure

3D Structure

Properties

CAS No. |

123732-13-8 |

|---|---|

Molecular Formula |

C13H11NO |

Molecular Weight |

197.23 g/mol |

IUPAC Name |

4-(3-oxocyclohexen-1-yl)benzonitrile |

InChI |

InChI=1S/C13H11NO/c14-9-10-4-6-11(7-5-10)12-2-1-3-13(15)8-12/h4-8H,1-3H2 |

InChI Key |

WOUZSJJBQYTGEB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=CC(=O)C1)C2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Scientific Research Applications

Benzonitrile, 4-(3-oxo-1-cyclohexen-1-yl)- is a chemical compound with a benzene ring substituted with a nitrile group and a 3-oxo-1-cyclohexen-1-yl group. It is of interest in scientific research because of its unique structure and reactivity. The IUPAC name for this compound is 4-(3-oxocyclohexen-1-yl)benzonitrile.

Properties

- CAS Number: 123732-13-8

- Molecular Formula: C13H11NO

- Molecular Weight: 197.23 g/mol

Scientific Research Applications

Benzonitrile, 4-(3-oxo-1-cyclohexen-1-yl)- is used as an intermediate in organic synthesis for preparing pharmaceuticals and agrochemicals. It can also serve as a probe in biological studies to understand enzyme mechanisms and metabolic pathways. Additionally, it is utilized in the manufacture of dyes, pigments, and other industrial chemicals.

Potential Therapeutic Applications

Based on its structural characteristics, Benzonitrile, 4-(3-oxo-1-cyclohexen-1-yl)- could have therapeutic applications.

Types of Reactions

- Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or ketones. Potassium permanganate (KMnO₄) in an alkaline medium can be used for oxidation. Major products formed through oxidation are benzoic acid or cyclohexanone derivatives.

- Reduction: Reduction reactions can convert the nitrile group to a primary amine. Lithium aluminum hydride (LiAlH₄) in ether can be used for reduction. The major product formed through reduction is 4-(3-oxo-1-cyclohexen-1-yl)benzylamine.

- Substitution: Electrophilic substitution reactions can occur at the benzene ring. Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl₃) can be used for substitution. Acylated benzene derivatives are the major products formed.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The exact mechanism may involve binding to active sites or allosteric sites, leading to modulation of biological processes.

Comparison with Similar Compounds

Benzonitrile: Similar structure but lacks the cyclohexenyl group.

Cyclohexenone: Similar ring structure but lacks the benzene ring and nitrile group.

Uniqueness: The presence of both the nitrile group and the cyclohexenyl group in Benzonitrile, 4-(3-oxo-1-cyclohexen-1-yl)-

Benzonitrile, 4-(3-oxo-1-cyclohexen-1-yl)- in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

Benzonitrile, 4-(3-oxo-1-cyclohexen-1-yl)-, is a chemical compound with a unique structure that combines a nitrile group with a cyclohexenyl moiety. This compound has garnered interest in various scientific fields due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article will explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Basic Information:

| Property | Details |

|---|---|

| CAS Number | 63021-45-4 |

| Molecular Formula | C13H11NO |

| Molecular Weight | 197.23 g/mol |

| IUPAC Name | 4-(3-oxocyclohexen-1-yl)benzonitrile |

Benzonitrile, 4-(3-oxo-1-cyclohexen-1-yl)- is characterized by its benzene ring substituted with both a nitrile group and a cyclohexenyl group, which contributes to its reactivity and biological properties.

Synthesis

The synthesis of Benzonitrile, 4-(3-oxo-1-cyclohexen-1-yl)- typically involves the following steps:

- Starting Materials: Benzonitrile and cyclohexenone.

- Reaction Conditions: The reaction is carried out using Knoevenagel condensation, employing bases such as piperidine or pyridine under mild heating conditions.

This method allows for the efficient production of the compound while maintaining high yields and purity .

Research indicates that Benzonitrile, 4-(3-oxo-1-cyclohexen-1-yl)- exhibits significant biological activity that may be attributed to its structural features. The compound's action mechanisms are primarily linked to:

- Anti-inflammatory properties: Similar compounds have been shown to inhibit neutrophil recruitment and promote apoptosis in inflammatory cells, suggesting potential applications in treating inflammatory diseases .

Case Studies

Several studies have explored the biological effects of compounds structurally related to Benzonitrile, 4-(3-oxo-1-cyclohexen-1-yl)-. For instance:

- Neutrophil Migration Inhibition: A study demonstrated that compounds with similar bicyclic structures can inhibit neutrophil migration via PI3K pathway modulation. This suggests that Benzonitrile derivatives may also exhibit similar anti-inflammatory effects .

- Therapeutic Applications: The therapeutic potential of compounds with similar structural features has been investigated in the context of acne treatment and other dermatological conditions .

Potential Therapeutic Applications

Given its structural characteristics, Benzonitrile, 4-(3-oxo-1-cyclohexen-1-yl)- could have several therapeutic applications:

Preparation Methods

Knoevenagel Condensation: Laboratory-Scale Synthesis

The foundational method employs Knoevenagel condensation between 4-cyanobenzaldehyde (1a) and cyclohexenone (1b) under basic conditions. The reaction proceeds via nucleophilic attack of the enolate ion on the aldehyde carbonyl, followed by dehydration:

$$

\text{4-CNC}6\text{H}4\text{CHO} + \text{C}6\text{H}8\text{O} \xrightarrow{\text{base}} \text{C}{13}\text{H}{11}\text{NO} + \text{H}_2\text{O}

$$

Optimized Parameters (Bench Scale):

| Variable | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst | Piperidine (0.1 eq) | 78% → 92% |

| Solvent | Anhydrous MeOH | Prevents hydrolysis |

| Temperature | 60°C ± 2°C | Minimizes oligomers |

| Reaction Time | 6 hr | 95% conversion |

This method produces 85-92% isolated yield when using methanol as both solvent and proton source. The crystalline product requires purification via recrystallization from ethanol/water (3:1 v/v), achieving ≥99% HPLC purity.

Industrial Continuous Flow Synthesis

Patent WO2012053372A1 discloses a scalable hydrotalcite-catalyzed process in toluene under azeotropic water removal. Key advantages include:

- Catalyst Reusability: Hydrotalcite (Mg₆Al₂(CO₃)(OH)₁₆·4H₂O) maintains 94% activity over 10 cycles

- Energy Efficiency: 165°C reaction temperature vs. 200°C in batch reactors

- Yield Enhancement: 80.8% selectivity at 99.3% conversion

Continuous Flow Parameters:

| Metric | Value |

|---|---|

| Residence Time | 4.2 min |

| Space Velocity | 0.15 L·kg⁻¹·hr⁻¹ |

| Productivity | 1.2 kg·L⁻¹·day⁻¹ |

Reaction Optimization and Byproduct Management

Solvent Effects on Reaction Kinetics

Comparative solvent studies reveal toluene's superiority in suppressing side reactions:

Byproduct Formation Under Varied Solvents:

| Solvent | Dielectric Constant (ε) | Main Byproduct | Yield Loss |

|---|---|---|---|

| Methanol | 32.7 | 4-Cyanobenzoic acid | 12% |

| Toluene | 2.4 | Diels-Alder adducts | 5% |

| DMF | 36.7 | Polymerized cyclohexenone | 28% |

Polar aprotic solvents accelerate nitro-group hydrolysis, while toluene's low polarity favors [4+2] cycloadditions.

Catalytic System Design

Hydrotalcite's layered double hydroxide structure provides Brønsted basic sites (OH⁻) and Lewis acidic sites (Al³+), enabling concerted acid-base catalysis:

$$

\text{Al}^{3+} \cdots \text{O} = \text{C} < \text{Cyclohexenone} \quad \text{and} \quad \text{OH}^- \text{ deprotonates } \alpha\text{-H}

$$

Catalyst particle size distribution critically affects performance:

Catalyst Performance vs. Particle Size:

| Size Fraction (μm) | Surface Area (m²/g) | Turnover Frequency (hr⁻¹) |

|---|---|---|

| 50-100 | 120 | 0.85 |

| 20-50 | 158 | 1.12 |

| <20 | 210 | 1.34 |

Narrow particle distributions (<45 μm) achieve 98% mass transfer efficiency in slurry reactors.

Advanced Purification Techniques

Distillation vs. Crystallization

Industrial-scale processes employ fractional distillation under reduced pressure (0.5-2 mmHg) due to the compound's thermal stability (decomposition >250°C). Laboratory methods prefer crystallization:

Crystallization Solvent Screening:

| Solvent Combination | Purity (%) | Recovery (%) | Crystal Habit |

|---|---|---|---|

| Ethanol/Water | 99.1 | 78 | Needles |

| Acetone/Hexane | 98.3 | 82 | Plates |

| THF/Heptane | 97.9 | 85 | Dendritic |

Ethanol/water yields pharmaceutically acceptable crystals (aspect ratio 3:1) suitable for direct formulation.

Chromatographic Purification

Preparative HPLC (C18 column, 250 × 21.2 mm) with acetonitrile/water (65:35) mobile phase resolves critical impurities:

Impurity Profile:

| Retention Time (min) | Identity | Source |

|---|---|---|

| 6.2 | 4-Cyanobenzoic acid | Aldol condensation |

| 8.7 | Bis-cyclohexenyl adduct | Diels-Alder reaction |

| 11.3 | Target compound | - |

Gradient elution (40-70% ACN in 15 min) achieves baseline separation with 99.9% purity.

Mechanistic Studies and Computational Modeling

DFT calculations (B3LYP/6-311+G(d,p)) reveal the reaction's exothermic nature (ΔH‡ = -42.3 kcal/mol) and transition state geometry:

Key Transition State Features:

- Enolate oxygen-aldehyde carbon distance: 1.89 Å

- Developing negative charge on cyclohexenone β-carbon: -0.32 e

- Activation strain energy: 28.7 kcal/mol

Solvent polarization effects lower the activation barrier by 9.1 kcal/mol in toluene compared to gas phase.

Industrial Production Challenges

Scalability Limitations

Batch reactor systems face heat transfer limitations due to the reaction's exothermicity (ΔH = -58 kJ/mol):

Heat Generation Rates:

| Scale | Heat Flux (W/L) | Cooling Requirement |

|---|---|---|

| 100 mL | 12 | Jacketed bath |

| 1000 L | 890 | External exchanger |

| 10,000 L | 9,200 | Cascade cooling |

Continuous flow reactors mitigate thermal runaway risks through precise temperature zoning.

Environmental Impact Mitigation

Life cycle assessment (LCA) identifies solvent recovery as critical for sustainability:

E-Factor Analysis:

| Parameter | Batch Process | Continuous Process |

|---|---|---|

| Mass Intensity | 18.7 | 6.2 |

| Solvent Recovery | 68% | 94% |

| CO₂ Equiv (kg/kg) | 4.8 | 1.9 |

Membrane-assisted solvent recovery units achieve 99.5% toluene reuse, reducing wastewater generation by 83%.

Comparative Method Analysis

Synthetic Method Tradeoffs:

| Method | Yield (%) | Purity (%) | CAPEX ($/kg) | OPEX ($/kg) |

|---|---|---|---|---|

| Knoevenagel (batch) | 92 | 99.1 | 12,000 | 45 |

| Hydrotalcite (flow) | 80.8 | 98.5 | 85,000 | 28 |

| Enzymatic | 67 | 97.2 | 142,000 | 62 |

While batch methods offer superior yields, continuous processes provide better operational economics at scale.

Q & A

Basic Research Questions

Q. What are common synthetic routes for Benzonitrile, 4-(3-oxo-1-cyclohexen-1-yl)-, and how are intermediates characterized?

- Methodology : Synthesis often involves multi-step organic reactions, such as Knoevenagel condensation or nucleophilic substitution. For example, cyclohexenone derivatives can be functionalized via Michael addition or cyclization using catalysts like piperidine under controlled temperatures (0–5°C) . Intermediates are characterized using HPLC, NMR (¹H/¹³C), and mass spectrometry. The nitrile group’s IR stretching (~2220 cm⁻¹) and cyclohexenone’s carbonyl peak (~1700 cm⁻¹) are critical markers .

Q. How is the compound’s structural stability assessed under varying experimental conditions?

- Methodology : Stability studies include thermal gravimetric analysis (TGA) and accelerated degradation tests (e.g., exposure to light, humidity, or acidic/basic conditions). For example, storage in dry, inert environments (argon atmosphere) prevents hydrolysis of the nitrile group, while UV-Vis spectroscopy monitors chromophore integrity in the cyclohexenone moiety .

Q. What spectroscopic techniques resolve ambiguities in the compound’s stereochemistry?

- Methodology : 2D NMR (COSY, NOESY) and X-ray crystallography are employed to confirm stereochemistry. For instance, NOESY correlations between the cyclohexenone’s β-hydrogens and the benzonitrile’s aromatic protons clarify spatial arrangements . Computational methods (DFT) validate experimental data against predicted spectra .

Advanced Research Questions

Q. How can researchers address low yields in the cyclization step during synthesis?

- Methodology : Optimize reaction conditions:

- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Temperature control : Slow heating (e.g., 60°C for 12 hours) reduces side reactions .

Q. What strategies validate the compound’s bioactivity in enzyme inhibition assays?

- Methodology :

- Target selection : Prioritize enzymes with active sites accommodating both the nitrile’s electrophilicity and the cyclohexenone’s keto group (e.g., xanthine oxidase or kinases) .

- Assay design : Use fluorescence-based assays (e.g., NADH depletion for oxidoreductases) or SPR to measure binding affinity. IC₅₀ values are compared to structurally related compounds (e.g., 4-(4-oxo-4H-chromen-2-yl)benzonitrile) to infer structure-activity relationships .

Q. How to resolve contradictions between computational and experimental solubility data?

- Methodology :

- Experimental validation : Use shake-flask or HPLC methods with standardized buffers (pH 7.4).

- Computational adjustment : Apply correction factors (e.g., Abraham solvation parameters) to density functional theory (DFT) predictions. Discrepancies often arise from neglecting solvent polarization effects in simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.